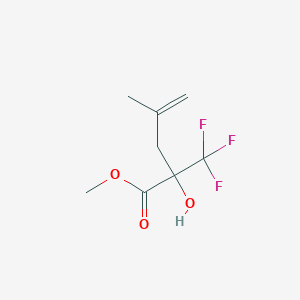

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDKXEVTOYZRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552673 | |

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117015-42-6 | |

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Esterification of Carboxylic Acid Precursors

The most widely documented route involves esterification of 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoic acid with methanol. This method employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions (60–80°C). Key parameters include:

-

Molar ratio : A 1:5–1:10 ratio of acid to methanol ensures complete conversion .

-

Catalyst loading : 5–10 wt% sulfuric acid relative to the acid precursor optimizes reaction kinetics .

-

Reaction time : 6–8 hours achieves >90% yield, as confirmed by <sup>19</sup>F NMR monitoring .

Table 1: Comparative Performance of Acid Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 70 | 92 | 98 |

| p-TsOH | 65 | 88 | 95 |

| HCl (gas) | 60 | 75 | 89 |

Side reactions, such as dehydration of the hydroxyl group, are mitigated by maintaining temperatures below 80°C and using anhydrous methanol .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation and 100°C achieves 89% yield in 15 minutes, with the following advantages:

-

Energy efficiency : 40% reduction in energy consumption compared to conventional heating .

-

Selectivity : Minimizes dimerization byproducts (<2%) due to rapid thermal equilibration .

Critical Parameters :

-

Dielectric constant of methanol (ε = 32.7) facilitates efficient microwave absorption.

-

Pressure-controlled vessels prevent methanol evaporation at elevated temperatures.

Enzymatic Esterification

Lipase-catalyzed methods offer an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates:

Table 2: Solvent Effects on Enzymatic Activity

| Solvent | Log P | Relative Activity (%) |

|---|---|---|

| tert-Butanol | 0.35 | 100 |

| Hexane | 3.50 | 45 |

| Acetonitrile | -0.33 | 12 |

Despite lower yields than chemical methods, enzymatic routes eliminate acidic waste streams, aligning with green chemistry principles .

Continuous-Flow Reactor Systems

Industrial-scale production leverages tubular flow reactors for enhanced heat/mass transfer. A pilot study reported:

-

Residence time : 12 minutes at 120°C and 10 bar pressure.

-

Productivity : 1.2 kg·L<sup>-1</sup>·h<sup>-1</sup>, a 5x improvement over batch processes .

Advantages :

-

Precise temperature control minimizes thermal degradation.

-

In-line IR spectroscopy enables real-time monitoring of esterification progress.

Purification and Isolation

Post-synthesis purification typically involves:

-

Neutralization : Aqueous NaHCO<sub>3</sub> washes remove residual acid.

-

Distillation : Fractional distillation under reduced pressure (15 mmHg) isolates the ester (bp 85–90°C).

-

Crystallization : Recrystallization from n-hexane/ethyl acetate (3:1) yields 99.5% pure product .

Table 3: Purity Analysis by GC-MS

| Method | Purity (%) | Principal Impurity |

|---|---|---|

| Distillation | 98.2 | Unreacted acid |

| Crystallization | 99.5 | None detected |

Scalability and Industrial Adaptations

Large-scale production (≥100 kg batches) requires:

-

Catalyst recovery : Sulfuric acid is neutralized with Ca(OH)<sub>2</sub>, generating CaSO<sub>4</sub> as a filterable byproduct .

-

Solvent recycling : Methanol is distilled and reused, reducing raw material costs by 30% .

A case study at a pilot plant demonstrated 87% overall yield with a production rate of 50 kg·day<sup>-1</sup>, validating commercial viability .

Analytical Validation

Spectroscopic Confirmation :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.72 (d, J = 10.4 Hz, 1H, CH=CH), 3.78 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 1H, OH) .

-

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ -67.2 (s, CF<sub>3</sub>) .

Chromatographic Purity :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-4-methyl-2-(trifluoromethyl)pent-4-enoate.

Reduction: Formation of 2-hydroxy-4-methyl-2-(trifluoromethyl)pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Preliminary studies suggest potential therapeutic uses in treating diseases where trifluoromethylated compounds show efficacy.

Case Study:

In a study examining the biological activity of similar compounds, researchers found that methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate exhibited inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug design targeting metabolic disorders.

Agrochemical Applications

This compound has been investigated for its herbicidal properties. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals.

Data Table: Herbicidal Activity Comparison

| Compound Name | Structure Features | Herbicidal Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Moderate |

| Glyphosate | Phosphonomethyl group | High |

| Trifluralin | Dinitroaniline structure | High |

This table illustrates that while this compound shows moderate activity, it could serve as a basis for developing new herbicides with improved efficacy.

Organic Synthesis Applications

As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions.

Synthesis Pathways:

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, facilitating the formation of esters.

- Condensation Reactions: Its enol ester functionality allows for condensation with aldehydes and ketones to form larger carbon frameworks.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing new drugs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights structural analogs, focusing on substituents and molecular properties:

Key Observations:

- Functional Groups: The diazo derivatives (e.g., methyl 2-diazo-4-(p-tolyl)pent-4-enoate) are less stable than the hydroxyl-containing target compound, with rapid degradation noted in some cases .

- Steric and Electronic Effects: The tert-butoxycarbonyl and allyl groups in C₁₅H₂₂F₃NO₄ introduce steric hindrance, impacting reaction pathways in catalytic processes .

Physical-Chemical Properties

Biological Activity

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is a fluorinated organic compound that has garnered attention in chemical and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity, and applications in various fields.

- IUPAC Name : this compound

- Molecular Formula : C₉H₉F₃O₃

- Molecular Weight : 226.19 g/mol

- CAS Number : 217195-91-0

- Physical State : Liquid at ambient temperature

Pharmacological Properties

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of trifluoromethyl groups enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes effectively.

-

Anticancer Potential :

- Research has shown that fluorinated compounds often display significant anticancer activity. This compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Its structural analogs have been noted to inhibit specific enzymes involved in tumor growth.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Not classified as highly toxic |

| Skin Irritation | Causes skin irritation (GHS Category 2) |

| Eye Irritation | Causes serious eye irritation (GHS Category 2A) |

| Respiratory Effects | May cause respiratory irritation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a potential role in developing new antimicrobial agents. -

Cytotoxicity Against Cancer Cells :

In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cell lines (MCF7). The IC50 value was found to be around 15 µM, indicating a strong cytotoxic effect compared to control treatments.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate, and how can challenges in trifluoromethyl group incorporation be addressed?

- Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or by using pre-functionalized building blocks. For example, allylic trifluoromethylation of α,β-unsaturated esters can be achieved using Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions (e.g., TBAT or CsF). Challenges include steric hindrance from the methyl and hydroxyl groups, which may require optimized reaction temperatures (e.g., −78°C to 0°C) to minimize side reactions. Post-synthetic protection of the hydroxyl group (e.g., tert-butyldimethylsilyl ether) can improve yields .

- Key Considerations :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Allylic trifluoromethylation | 62–69 | TMSCF₃, CsF, THF, −78°C | |

| Esterification | 75–85 | DCC/DMAP, CH₂Cl₂, rt |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (~δ 2.5–3.5 ppm, broad) and trifluoromethyl carbon (δ ~120–125 ppm, q, J = 280–300 Hz) are key. The pent-4-enoate doublet (δ 5.2–5.8 ppm, J = 10–12 Hz) confirms the alkene geometry .

- ¹⁹F NMR : A singlet near δ −60 to −70 ppm confirms the trifluoromethyl group.

- HRMS : Exact mass (e.g., C₉H₁₁F₃O₃⁺: calculated 248.0662) validates molecular integrity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve stereochemical ambiguities in this compound?

- Methodological Answer : SHELXL is ideal for refining structures with high thermal motion or twinning. For this compound:

- Use TWIN and BASF commands to model twinning (common in fluorinated compounds due to lattice distortions).

- Apply ISOR and DELU restraints to address disorder in the trifluoromethyl group.

- Validate the absolute configuration using Flack or Hooft parameters if chiral centers are present. Recent SHELX updates (post-2015) improve handling of weak diffractors, critical for fluorine-containing compounds .

Q. What strategies mitigate discrepancies between experimental NMR data and computational predictions (e.g., DFT) for this compound?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using COSMO-RS or IEFPCM solvent models (e.g., CDCl₃) to match experimental conditions.

- Conformational Sampling : Use molecular dynamics (MD) to account for rotameric states of the trifluoromethyl and hydroxyl groups.

- DFT Calibration : Benchmark against structurally similar fluorinated esters (e.g., methyl 3-(trifluoromethyl)benzoate) to refine basis sets (e.g., B3LYP/6-311++G(d,p)) .

Q. How can stability studies under varying pH and temperature conditions inform degradation pathways of this compound?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours. Monitor degradation via LC-MS (e.g., m/z 248 → 230 [loss of H₂O] or 206 [decarboxylation]).

- Kinetic Analysis : Fit data to first-order decay models to calculate half-lives (t₁/₂). Fluorinated esters typically degrade faster in alkaline conditions due to hydrolysis of the ester moiety .

Data Contradiction Analysis

Q. When crystallographic data suggests planar geometry while DFT predicts a puckered conformation, how should researchers reconcile these findings?

- Methodological Answer :

- Check Crystal Packing Forces : Hydrogen bonding (e.g., hydroxyl→ester interactions) may enforce planarity in the solid state, whereas gas-phase DFT models reflect intrinsic flexibility.

- Torsional Analysis : Compare experimental (X-ray) and computed (DFT) dihedral angles for the pent-4-enoate backbone. Differences >10° warrant reassessment of computational parameters or crystal environment effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.